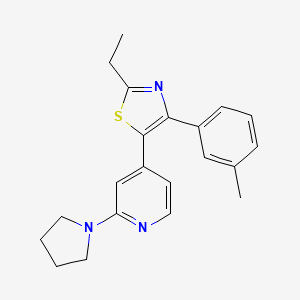![molecular formula C50H34 B14234802 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene CAS No. 284494-77-5](/img/structure/B14234802.png)
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene is a complex organic compound known for its unique structural properties. This compound features a benzene core substituted with five phenyl groups and an additional phenyl group attached via a phenylethynyl linkage. Its intricate structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the phenyl groups. One common method involves the following steps:
Preparation of the Benzene Core: The benzene core is synthesized through a series of cyclization reactions.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation reactions using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylethynyl Group: The phenylethynyl group is attached through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
科学的研究の応用
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It is used in the development of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
作用機序
The mechanism of action of 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
類似化合物との比較
Similar Compounds
1,2,3,4,5-pentakis-phenylbenzene: Lacks the phenylethynyl group, resulting in different electronic properties.
1,2,3,4,5-hexakis-phenylbenzene: Contains an additional phenyl group, leading to increased steric hindrance and altered reactivity.
1,2,3,4,5-pentakis-(4-methoxyphenyl)benzene: Substitution with methoxy groups affects the compound’s electronic and steric properties.
Uniqueness
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric characteristics. This makes it particularly valuable in applications requiring specific electronic properties and molecular interactions.
特性
CAS番号 |
284494-77-5 |
|---|---|
分子式 |
C50H34 |
分子量 |
634.8 g/mol |
IUPAC名 |
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C50H34/c1-7-19-37(20-8-1)31-32-38-33-35-44(36-34-38)50-48(42-27-15-5-16-28-42)46(40-23-11-3-12-24-40)45(39-21-9-2-10-22-39)47(41-25-13-4-14-26-41)49(50)43-29-17-6-18-30-43/h1-30,33-36H |
InChIキー |
KWGOGSVJENVIPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


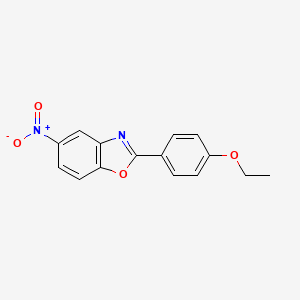
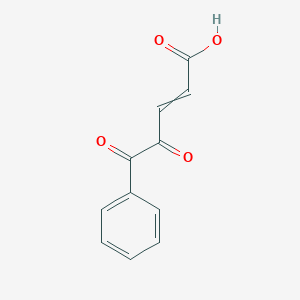
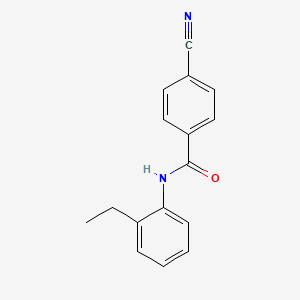
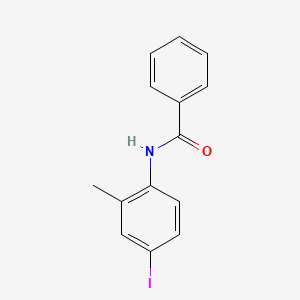
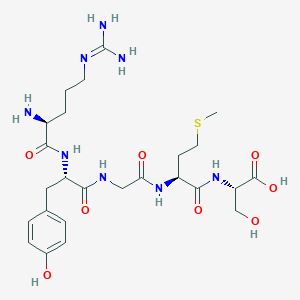
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
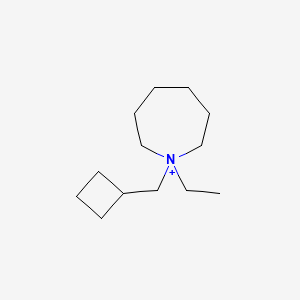
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
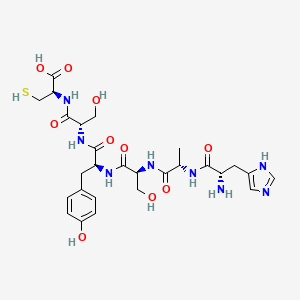
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

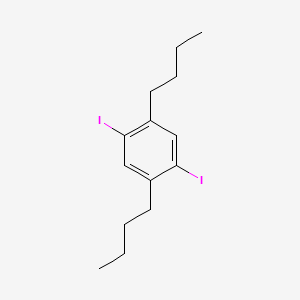
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
